Home > Products > Screening Compounds P132447 > (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol - 1251925-18-4

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol

Catalog Number: EVT-3513540
CAS Number: 1251925-18-4
Molecular Formula: C8H12N2O
Molecular Weight: 152.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is a chemical compound characterized by its bicyclic structure, which incorporates a cyclopentane ring and a pyrazole moiety. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula for this compound is C8H12N2C_8H_{12}N_2, with a molecular weight of approximately 152.20 g/mol. Its specific stereochemistry, indicated as (1R,2R), plays a crucial role in its interactions with biological systems.

Source and Classification

This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Pyrazoles often serve as key components in drug development due to their ability to modulate various biological pathways. The classification of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol can be further refined into categories based on its functional groups and the presence of the cyclopentane structure.

Synthesis Analysis

Methods

The synthesis of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol typically involves several key steps:

  1. Formation of the Cyclopentane Ring: The cyclopentane structure can be synthesized through cyclization reactions involving suitable precursors.
  2. Introduction of the Pyrazole Moiety: This is achieved through reactions that involve hydrazine derivatives and appropriate aldehydes or ketones to form the pyrazole ring.
  3. Hydroxylation: The final step involves the introduction of the hydroxyl group at the appropriate position on the cyclopentane ring.

Technical Details

The synthetic route often requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and selectivity for the desired stereoisomer. Techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol can be represented as follows:

C8H12N2\text{C}_8\text{H}_{12}\text{N}_2

Data

Key structural features include:

  • A cyclopentane ring providing a rigid framework.
  • A pyrazole ring contributing to its reactivity and interaction with biological targets.
  • A hydroxyl group that enhances solubility and potential hydrogen bonding capabilities.
Chemical Reactions Analysis

Reactions

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol can participate in various chemical reactions typical of alcohols and heterocycles:

  1. Esterification: Reaction with carboxylic acids to form esters.
  2. Oxidation: Conversion to carbonyl compounds under oxidative conditions.
  3. Substitution Reactions: The hydroxyl group can engage in nucleophilic substitution reactions.

Technical Details

Reactions involving this compound often require specific catalysts or reagents to promote desired transformations while minimizing side reactions.

Mechanism of Action
  • The pyrazole moiety interacts with specific receptors or enzymes, modulating their activity.
  • The hydroxyl group may facilitate hydrogen bonding with biological macromolecules, enhancing binding affinity.

Data from preliminary studies suggest that this compound may influence pathways related to inflammation and cell signaling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in polar solvents such as water and methanol due to the presence of the hydroxyl group.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong oxidizing agents.

Relevant data suggests that this compound exhibits moderate lipophilicity, influencing its pharmacokinetic properties.

Applications

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol has potential applications in various scientific fields:

  • Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting inflammation or cancer pathways.
  • Biological Research: Used in studies investigating receptor interactions or enzyme inhibition.

Research continues to explore its full range of applications, particularly in drug discovery programs aimed at optimizing its pharmacological profile.

Introduction to (1R,2R)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol in Contemporary Medicinal Chemistry

Structural Uniqueness and Stereochemical Significance in Drug Design

The molecular architecture of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol exemplifies the critical intersection of stereochemistry and bioactivity in modern drug design. This chiral molecule features a cyclopentanol core with a pyrazole ring attached at the 2-position, creating a rigid, spatially defined structure. The trans-(1R,2R) configuration positions functional groups in three-dimensional space with high precision, enabling selective interactions with biological targets that enantiomeric or diastereomeric forms cannot achieve [2]. This stereospecificity is paramount in medicinal chemistry, where receptor binding sites exhibit chirality and demand complementary ligand geometries. For instance, the (1S,2R)-isomer of a structurally related compound, 2-(1H-pyrazol-5-yl)cyclopentan-1-ol (C₈H₁₂N₂O), demonstrates distinct physicochemical properties despite identical atomic connectivity, underscoring how stereochemistry fundamentally alters molecular behavior [2].

The pyrazole moiety contributes significantly to the compound's pharmacophore potential. As an electron-rich, heteroaromatic system containing two adjacent nitrogen atoms, pyrazole enables hydrogen bonding and dipole-dipole interactions with biological macromolecules. When fused to the cyclopentane ring, this creates a conformationally restrained system that reduces the entropic penalty upon target binding compared to flexible analogs. Research on kinase inhibitors containing pyrazolopyridine cores reveals that such fused systems exploit specific hydrophobic pockets and hydrogen-bond networks within enzyme active sites, a principle directly applicable to understanding the target engagement capabilities of (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol [7]. The cyclopentanol component further provides a hydrogen-bond donor/acceptor pair, enhancing water solubility and offering an additional vector for target interaction.

Table 1: Stereochemical Variants of Pyrazole-Containing Cyclopentanol Derivatives

CompoundStereochemistryMolecular FormulaKey Structural Features
(1R,2R)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol(1R,2R)C₈H₁₂N₂Otrans-configured pyrazole-cyclopentanol
(1S,2R)-2-(1H-Pyrazol-5-yl)cyclopentan-1-ol(1S,2R)C₈H₁₂N₂ODiastereomeric pyrazole regioisomer
rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-olRacemic (1R,2R)C₉H₁₇Cl₂N₃OAmino-functionalized derivative

Historical Evolution of Pyrazole-Cyclopentanol Hybrids in Pharmacological Research

Pyrazole-cyclopentanol hybrids represent a deliberate evolution from simpler heterocyclic scaffolds toward structurally sophisticated, target-directed therapeutics. Early research focused on monocyclic pyrazoles as versatile pharmacophores with demonstrated anthelmintic, analgesic, and anti-inflammatory properties. The strategic fusion with carbocyclic alcohols emerged from efforts to enhance selectivity and metabolic stability. Cyclopentane rings provided an optimal balance of conformational flexibility and rigidity, allowing bioactive positioning of the pyrazole ring while resisting enzymatic degradation more effectively than acyclic counterparts [6].

A significant milestone was the synthesis of 2-(1H-pyrazol-1-yl)cyclopentan-1-one (C₈H₁₀N₂O), which served as a pivotal ketone precursor to the alcohol series. This compound demonstrated the synthetic accessibility of the pyrazole-cyclopentane linkage via reactions like nucleophilic substitution or transition-metal-catalyzed coupling, paving the way for more complex analogs [6]. Reduction of such ketones produced racemic cyclopentanols, but advances in asymmetric catalysis and chiral resolution later enabled enantioselective routes to stereochemically pure forms like (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol. These synthetic breakthroughs coincided with growing recognition of stereochemistry's role in drug efficacy and safety, driving preference for single enantiomers in development pipelines.

Table 2: Evolution of Key Pyrazole-Cyclopentane Hybrids in Medicinal Chemistry

CompoundStructural AdvancementResearch Significance
2-(1H-Pyrazol-1-yl)cyclopentan-1-oneIntroduction of carbonyl group for derivatizationDemonstrated synthetic feasibility of pyrazole-cyclopentane linkage [6]
(1R,2R)-2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}cycloheptan-1-olN1-alkylated pyrazole with expanded ring systemExplored ring size effects on bioactivity (C₁₃H₂₂N₂O₂)
rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-olAmino-functionalization at C4 positionAdded basic center for salt formation and enhanced solubility (C₉H₁₇Cl₂N₃O)

The therapeutic scope of these hybrids expanded significantly with the discovery of their utility in CNS targeting, particularly as orexin receptor antagonists. Structural analogs featuring substituted pyrazoles attached to functionalized cyclopentanes demonstrated nanomolar affinity for orexin receptors, implicating them in sleep regulation and feeding behavior modulation [9]. Contemporary research explores analogous chemotypes for kinase inhibition, leveraging the pyrazole's ability to act as a hinge-binding motif in ATP-binding pockets. Kinase inhibitors like pyrazolopyridines exemplify this pharmacophore-driven design, where the bicyclic core forms critical hydrogen bonds with kinase hinge regions, a strategy potentially transferable to optimized pyrazole-cyclopentanol derivatives [7].

Role of Bicyclic Architectures in Bioactive Molecule Development

Bicyclic scaffolds represent a strategic evolution beyond monocyclic systems like (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol, offering enhanced target affinity and selectivity through conformational restriction. These architectures enforce precise three-dimensional orientations of pharmacophoric elements, reducing the entropic cost of binding compared to their flexible counterparts. The privileged status of fused systems in medicinal chemistry is exemplified by pyrrolopyrimidine derivatives (e.g., CGI-1746), where the bicyclic core acts as a kinase hinge-binding motif, forming critical hydrogen bonds with residues like Met477 in Bruton's tyrosine kinase (BTK) [4]. Although distinct in chemical class, this principle directly applies to designing advanced analogs of pyrazole-cyclopentanols, where fusion or spiro-incorporation could similarly optimize target engagement.

Synthetic methodologies for complex bicyclic peroxides highlight the therapeutic potential of strained architectures. Compounds like 2,3,8-trioxabicyclo[3.3.1]nonanes incorporate a bioactive 1,2,4-trioxane ring—a pharmacophore validated in antimalarials (e.g., artemisinin) and emerging anticancer agents. Their synthesis via photooxygenation and peroxyacetalization demonstrates the feasibility of constructing oxygen-rich bicyclic systems that leverage ring strain for biological activity [8]. While mechanistically distinct from pyrazole-based systems, these examples underscore how bicyclic frameworks confer novel bioactivity profiles unattainable with monocycles. For pyrazole-cyclopentanols, potential bicyclic derivatizations could include fused [6,5] or [5,5] systems, bridging the pyrazole and cyclopentane rings to create tricyclic scaffolds with modified physicochemical and pharmacological properties.

Table 3: Bioactive Bicyclic Scaffolds with Relevance to Pyrazole-Cyclopentanol Development

Bicyclic SystemBiological ActivityMechanistic Insights
Pyrrolopyrimidines (e.g., CGI-1746)BTK kinase inhibition (IC₅₀ = 16–0.6 nM)Hinge-binding via hydrogen bonds to Met477 [4]
2,3,8-Trioxabicyclo[3.3.1]nonanesAntimalarial / GST inhibitionPeroxide bond cleavage generates reactive oxygen species [8]
PyrazolopyridinesKinase inhibition (Chk1/Chk2)ATP-competitive binding with enhanced selectivity profiles

The structural diversification of bicyclic systems enhances their drug discovery utility. Modifications such as N-alkylation of the pyrazole ring (e.g., 1-isopropyl substitution) or introduction of polar substituents on the cyclopentanol moiety can fine-tune pharmacokinetic properties. These strategies are exemplified in orexin receptor antagonists featuring 1,2-substituted cyclopentanes with extended aryl or heteroaryl groups, achieving improved blood-brain barrier penetration [9]. Future directions for (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol could involve transforming it into a bridged or fused system, potentially enhancing its selectivity for targets like kinases or neurotransmitter receptors while maintaining favorable drug-like properties. The progression from monocyclic pyrazole-cyclopentanols to such advanced architectures represents a promising trajectory in overcoming limitations of molecular flexibility and target promiscuity.

Properties

CAS Number

1251925-18-4

Product Name

(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol

IUPAC Name

(1R,2R)-2-pyrazol-1-ylcyclopentan-1-ol

Molecular Formula

C8H12N2O

Molecular Weight

152.19

InChI

InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2/t7-,8-/m1/s1

InChI Key

BOKRXYSLZWESBK-HTQZYQBOSA-N

SMILES

C1CC(C(C1)O)N2C=CC=N2

Canonical SMILES

C1CC(C(C1)O)N2C=CC=N2

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)N2C=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.